An In-depth Technical Guide to (Boc-Cys-OH)₂: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to (Boc-Cys-OH)₂: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N,N'-di-tert-butoxycarbonyl-L-cystine, commonly referred to as (Boc-Cys-OH)₂. This disulfide-linked amino acid derivative is a critical building block in modern peptide synthesis and drug development, facilitating the introduction of disulfide bonds, which are crucial for the structural integrity and biological activity of many peptides and proteins.
Chemical Properties and Structure
(Boc-Cys-OH)₂ is a white crystalline powder.[1] Its core structure consists of two L-cysteine molecules linked by a disulfide bridge, with the amino groups protected by the acid-labile tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to its utility in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the N-terminus during peptide chain elongation.[2]
Physicochemical Properties
A summary of the key physicochemical properties of (Boc-Cys-OH)₂ is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [] |
| Synonyms | N,N'-di-Boc-L-cystine, N,N'-Bis(tert-butoxycarbonyl)-L-cystine | [] |
| CAS Number | 10389-65-8 | [] |
| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | [] |
| Molecular Weight | 440.53 g/mol | [] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 140-145 °C | [] |
| Boiling Point | 627.4 °C at 760 mmHg (Predicted) | [] |
| Solubility | Soluble in acetone, ethanol, DMSO | [4] |
| Optical Rotation | [α]²⁰/D −120±3°, c = 2% in acetic acid | [5] |
Note: The boiling point is a predicted value and the compound may decompose at elevated temperatures.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of (Boc-Cys-OH)₂.
¹H NMR (200.13 MHz, DMSO-d₆): δ 1.37 (s, 18H), 2.80-2.92 (dd, J= 13.6, 8.8 Hz, 2H), 3.05-3.18 (dd, J= 13.6, 4.4 Hz, 2H), 4.15-4.25 (m, 2H), 7.25 (d, J= 8.4 Hz, 2H), 12.9 (br s, 2H).[1]
¹³C NMR (DMSO-d₆): δ 28.2, 41.2, 53.1, 78.9, 155.1, 172.5.[1]
Chemical Structure
The chemical structure of (Boc-Cys-OH)₂ is depicted below. The molecule possesses a disulfide bond which is a key functional group for its role in peptide chemistry.
Caption: Chemical structure of (Boc-Cys-OH)₂.
Experimental Protocols
Synthesis of (Boc-Cys-OH)₂
A detailed and high-yielding synthesis of N,N'-di-Boc-L-cystine has been reported.[1]
Materials:
-
L-Cystine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hexane
Procedure:
-
Dissolve L-Cystine (10 g, 41.6 mmol) in a 9:1 mixture of water and tetrahydrofuran (100 mL).
-
Adjust the pH of the solution to 10 by the dropwise addition of a 6 M aqueous NaOH solution.
-
Add di-tert-butyl dicarbonate (24.5 g, 112.3 mmol) dropwise to the solution.
-
Stir the reaction mixture for 24 hours at room temperature.
-
After 24 hours, collect the resulting white solids.
-
Wash the solids thoroughly with hexane to remove any unreacted (Boc)₂O and other impurities.
-
The final product, N-Boc-L-Cystine, is obtained as a pure white solid with a reported yield of 98%.[1]
Caption: Experimental workflow for the synthesis of (Boc-Cys-OH)₂.
Application in Solid-Phase Peptide Synthesis (SPPS) for Cyclic Peptide Formation
(Boc-Cys-OH)₂ is a valuable reagent for the introduction of disulfide bridges in peptides, often leading to the formation of cyclic structures. The following is a general protocol for the on-resin cyclization of a peptide using a Boc-SPPS strategy.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Boc-protected amino acids
-
(Boc-Cys-OH)₂
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Deprotection reagent (e.g., Trifluoroacetic acid - TFA)
-
Solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Oxidizing agent for disulfide bond formation (if not using pre-formed (Boc-Cys-OH)₂)
Procedure:
-
Resin Swelling and First Amino Acid Coupling: Swell the resin in DMF. Couple the first C-terminal Boc-protected amino acid to the resin using standard coupling protocols.
-
Peptide Chain Elongation: Perform cycles of Boc deprotection (using TFA in DCM) and coupling of the subsequent Boc-protected amino acids until the desired linear peptide sequence is assembled.
-
Incorporation of Cysteine Residues: At the desired positions for the disulfide bridge, couple Boc-Cys(Trt)-OH or another suitably protected cysteine derivative. Alternatively, for a head-to-tail cyclization involving a disulfide bridge, the entire peptide can be synthesized, followed by deprotection and oxidation. For the direct incorporation of the disulfide-linked dimer, a specific strategy would be required post-synthesis. A more common approach is the on-resin oxidation of two cysteine residues.
-
On-Resin Cyclization (Disulfide Bridge Formation): a. After assembly of the linear peptide containing two protected cysteine residues (e.g., Cys(Trt)), selectively deprotect the thiol protecting groups. For Trityl groups, this can be achieved with a milder TFA treatment. b. Wash the resin thoroughly. c. Perform on-resin oxidation to form the disulfide bond. This can be achieved using various reagents such as iodine, thallium(III) trifluoroacetate, or air oxidation in a suitable solvent system.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
Purification and Characterization: Precipitate the crude cyclic peptide in cold ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the final product by mass spectrometry and NMR.
